molecular formula C16H15Cl2N3O2 B3508784 1-BENZYL-3-(2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONYL)UREA

1-BENZYL-3-(2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONYL)UREA

Cat. No.: B3508784
M. Wt: 352.2 g/mol
InChI Key: JHVLFRJBHJATOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-BENZYL-3-(2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a benzyl group, a dichlorodimethylpyridine moiety, and a carbonyl urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-3-(2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONYL)UREA typically involves the following steps:

    Preparation of the Pyridine Derivative: The starting material, 2,5-dichloro-4,6-dimethylpyridine, is synthesized through chlorination and methylation reactions.

    Formation of the Carbonyl Urea Linkage: The pyridine derivative is then reacted with benzyl isocyanate under controlled conditions to form the desired urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-3-(2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONYL)UREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The dichloro groups in the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

1-BENZYL-3-(2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONYL)UREA has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-BENZYL-3-(2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONYL)UREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-(2,5-dichloropyridine-3-carbonyl)urea: Similar structure but lacks the dimethyl groups.

    1-Benzyl-3-(4,6-dimethylpyridine-3-carbonyl)urea: Similar structure but lacks the dichloro groups.

Uniqueness

1-BENZYL-3-(2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONYL)UREA is unique due to the presence of both dichloro and dimethyl groups on the pyridine ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(benzylcarbamoyl)-2,5-dichloro-4,6-dimethylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O2/c1-9-12(14(18)20-10(2)13(9)17)15(22)21-16(23)19-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H2,19,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVLFRJBHJATOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)NC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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